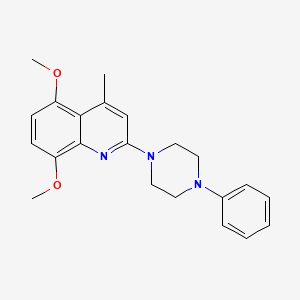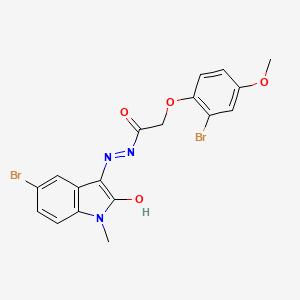![molecular formula C20H30N2O B5985822 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has been shown to have promising effects in various scientific research studies.5]decane.
作用機序
The exact mechanism of action of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound acts on the dopamine and serotonin systems in the brain, which are involved in reward and mood regulation, respectively. 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to increase dopamine and serotonin release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has a range of biochemical and physiological effects. In animal studies, 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to increase dopamine and serotonin release in the brain, as well as increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These effects may contribute to the compound's therapeutic potential for addiction, depression, and anxiety.
実験室実験の利点と制限
One of the advantages of studying 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane in the laboratory is that it has been shown to have promising effects in animal models of addiction, depression, and anxiety. This suggests that the compound may have potential as a therapeutic agent for these disorders. However, one of the limitations of studying 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective derivatives of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane that can be used as therapeutic agents for addiction, depression, and anxiety. Another area of interest is the investigation of the long-term effects of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane on the brain and behavior, as well as its potential for abuse and addiction. Finally, the potential of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane for other therapeutic applications, such as pain management and neurodegenerative disorders, should also be explored.
Conclusion
In conclusion, 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been studied for its potential therapeutic applications. The synthesis method of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been optimized to improve the yield and purity of the compound. Studies have shown that 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has potential as a treatment for addiction, depression, and anxiety. The exact mechanism of action of the compound is not fully understood, but it is thought to act on the dopamine and serotonin systems in the brain. 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for research on 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane, including the development of more potent and selective derivatives, investigation of its long-term effects, and exploration of its potential for other therapeutic applications.
合成法
The synthesis of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 3-methylbenzylamine with 1-bromo-2-butanone in the presence of potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the final product. The synthesis of 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been reported in various scientific journals, and the process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is its potential as a treatment for addiction. Studies have shown that 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent for substance abuse disorders.
In addition, 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has also been studied for its potential as a treatment for depression and anxiety. Animal studies have shown that 2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane can reduce depressive and anxious behaviors, suggesting its potential as a novel antidepressant and anxiolytic agent.
特性
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-3-6-19(23)22-12-10-20(16-22)9-5-11-21(15-20)14-18-8-4-7-17(2)13-18/h4,7-8,13H,3,5-6,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBBYPVSECLNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)
![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)

![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985850.png)